molecular formula C10H13NO5S B13369231 {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid

{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid

Cat. No.: B13369231
M. Wt: 259.28 g/mol
InChI Key: GEROGELLBHBABZ-UHFFFAOYSA-N
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Description

{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid is an organic compound with a complex structure that includes a phenoxy group, a methylsulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-(methylsulfonyl)aniline. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in related compounds can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of {4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)phenylacetic acid
  • 2-(4-Methylsulfonylphenyl)indole derivatives
  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline

Uniqueness

{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

2-[4-[methyl(methylsulfonyl)amino]phenoxy]acetic acid

InChI

InChI=1S/C10H13NO5S/c1-11(17(2,14)15)8-3-5-9(6-4-8)16-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

GEROGELLBHBABZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OCC(=O)O)S(=O)(=O)C

Origin of Product

United States

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